molecular formula C19H21N3O3S B15081058 4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15081058
M. Wt: 371.5 g/mol
InChI Key: LWWRDGNAFIKBSO-UHFFFAOYSA-N
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Description

4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-ME-THIAZOL-2-YL)-AMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is of interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-ME-THIAZOL-2-YL)-AMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiazole compounds. The synthesis may involve:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the pentyl group via alkylation reactions.

    Step 3: Addition of the thiazole moiety through condensation reactions.

    Step 4: Final amide formation through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various quinoline and thiazole derivatives with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thiazole Derivatives: Such as thiamine (vitamin B1) and sulfathiazole, used as antibiotics.

Uniqueness

4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-ME-THIAZOL-2-YL)-AMIDE is unique due to its specific combination of quinoline and thiazole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-3-4-7-10-22-14-9-6-5-8-13(14)16(23)15(18(22)25)17(24)21-19-20-12(2)11-26-19/h5-6,8-9,11,23H,3-4,7,10H2,1-2H3,(H,20,21,24)

InChI Key

LWWRDGNAFIKBSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C)O

Origin of Product

United States

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